molecular formula C10H8FNO3 B11721462 Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B11721462
M. Wt: 209.17 g/mol
InChI Key: LAJPDGIMEDQQRP-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate is a fluorinated benzoxazole derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Benzoxazoles are aromatic heterocyclic compounds consisting of a benzene ring fused to an oxazole ring . The incorporation of a fluorine atom at the 5-position and an ester group at the 2-position makes this compound particularly valuable for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification . Researchers utilize this and similar structures in the development of bioactive molecules, as the benzoxazole core is known to be present in compounds with a wide range of biological activities. Analogs of this compound, like the 6-fluoro isomer, are documented in chemical databases for research purposes . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3

InChI Key

LAJPDGIMEDQQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Precursors

The benzoxazole ring is typically formed via cyclization reactions. A common approach involves condensing 2-aminophenol derivatives with fluorinated carboxylic acid derivatives. For instance, 2-amino-4-fluorophenol reacts with ethyl chlorooxalate in the presence of a base such as triethylamine, facilitating cyclization to yield the benzoxazole core. The fluorine atom at the 5-position is introduced either through pre-fluorinated starting materials or via post-cyclization fluorination, though the former is preferred for regioselectivity.

Key Reaction Conditions :

  • Solvent : Dichloromethane or dimethylformamide (DMF)

  • Temperature : 0–25°C for initial condensation, followed by reflux (80–100°C) for cyclization

  • Catalyst : Triethylamine or inorganic bases (e.g., K₂CO₃)

Esterification Strategies

The ethyl ester group is introduced either during cyclization or via post-synthetic modification. Direct esterification using ethyl chloroformate or ethanol under acidic conditions (e.g., H₂SO₄) is effective, with yields exceeding 80% in optimized protocols. Alternatively, carboxylate intermediates generated during cyclization are esterified in situ, reducing purification steps.

Advanced Methodologies and Optimization

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. For example, cyclization of 2-amino-4-fluorophenol with diethyl ethoxymethylenemalonate under microwave conditions (250°C, 15 min) achieves 85% yield, compared to 60% under conventional heating. This method minimizes side reactions and improves purity, critical for pharmaceutical applications.

Green Chemistry Approaches

Recent patents emphasize replacing toxic reagents with environmentally friendly alternatives. A notable method substitutes triethylamine with inorganic bases (e.g., KOH) during oximation and cyclization steps, reducing waste and improving safety. For instance, using KOH in methanol at 40–45°C for 48 hours achieves 75% yield of the benzoxazole intermediate, which is subsequently esterified.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis leverages continuous flow systems to enhance scalability. A two-step process involves:

  • Cyclization : 2-Amino-4-fluorophenol and ethyl glyoxylate react in a flow reactor at 120°C, residence time 10 min.

  • Esterification : The intermediate carboxylic acid is treated with ethanol and H₂SO₄ in a second reactor module.
    This approach achieves 90% overall yield with >99% purity, demonstrating superior efficiency over batch methods.

Purification Techniques

Crystallization and chromatography are pivotal for high-purity products. Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, while silica gel chromatography isolates the esterified product.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Conventional CyclizationReflux, 8–12 h, triethylamine60–70%95%Moderate
Microwave Cyclization250°C, 15 min, microwave85%98%High
Green Chemistry RouteKOH, 40–45°C, 48 h75%97%High
Continuous FlowFlow reactor, 120°C, 10 min residence90%>99%Industrial

Challenges and Solutions

Fluorine Reactivity

The electron-withdrawing nature of fluorine can hinder cyclization. Strategies include:

  • Using electron-deficient acylating agents (e.g., chlorocarbonyls) to enhance electrophilicity.

  • Employing microwave irradiation to overcome kinetic barriers.

Ester Hydrolysis

The ethyl ester group is prone to hydrolysis under basic conditions. Acidic workup (pH 4–5) and low-temperature storage (<5°C) mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemistry

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, enhances its utility in synthetic organic chemistry.

Common Reactions:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Yields amine derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution allows for the introduction of different substituents at the benzoxazole ring.

Biology

The compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity: this compound has been shown to inhibit the growth of various pathogens. For example:
    • Minimum Inhibitory Concentrations (MIC) can be as low as ≤ 1 μM against Mycobacterium tuberculosis.
    • Effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
  • Anticancer Activity: Studies indicate significant cytotoxic effects against cancer cell lines such as:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Colorectal cancer (HCT-116)

The IC50 values for these activities range from approximately 3.79 to 10.78 µM, indicating its potential as an anticancer agent.

Medicine

Research is ongoing to explore its potential as a lead compound in developing new therapeutic agents. The mechanism of action primarily involves:

  • Inhibition of enzymes critical for nucleotide biosynthesis in pathogens.
  • Disruption of metabolic pathways in cancer cells leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom significantly influences both chemical reactivity and biological activity compared to other halogenated analogs.

Compound NameSubstituentBiological ActivityIC50 (µM)
This compoundFluorineAntimicrobial, AnticancerVaries by target
Ethyl 5-chloro-1,3-benzoxazole-2-carboxylateChlorineDifferent activity profileHigher than fluorine
Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylateFluorinePotential anticancer activityVaries

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Screening: A study evaluated derivatives against E. coli, revealing that those with electron-donating groups exhibited higher antibacterial activity.
  • Anticancer Efficacy: Research assessed various benzoxazole compounds for their cytotoxic effects on MCF-7 cells, showing that specific modifications on the benzoxazole ring enhanced potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazole Derivatives

Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate (CAS: 27383-93-3)
  • Structure : Chlorine replaces fluorine at the 5-position.
  • Physical Properties :
    • Density: 1.359 g/cm³
    • Boiling Point: 320.5°C
    • Flash Point: 147.6°C .
  • Comparison: The chloro analog exhibits higher lipophilicity (Cl vs. Fluorine’s electronegativity may improve hydrogen-bonding interactions in biological systems compared to chlorine .
Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate (CAS: 1506139-24-7)
  • Structure : Fluorine is substituted at the 6-position instead of the 5-position.
  • Comparison :
    • Positional isomerism influences electronic distribution; the 6-fluoro derivative may exhibit altered reactivity in electrophilic substitution reactions due to steric and electronic effects .

Heterocyclic Core Modifications

Ethyl 5-fluoroindole-2-carboxylate
  • Structure : Replaces benzoxazole with an indole ring (N-containing instead of O).
  • Benzoxazole’s oxygen atom contributes to greater ring stability under acidic conditions .
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
  • Structure : Incorporates a boron atom into the heterocyclic ring.
  • Comparison :
    • Boron’s electron-deficient nature enables unique coordination chemistry, useful in protease inhibition (e.g., bortezomib analogs).
    • The carboxylester group in the target compound offers versatility in ester hydrolysis for prodrug strategies .

Functional Group Additions

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate
  • Structure : Combines benzoxazole with a tetrazole moiety.
  • Comparison :
    • Tetrazole introduces acidity (pKa ~4.9), enabling pH-dependent solubility and metal chelation.
    • The ester group in the target compound provides a handle for further functionalization (e.g., hydrolysis to carboxylic acids) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Boiling Point (°C) Application Notes
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate 1539705-00-4 C₁₀H₈FNO₃ 209.17 5-F, 2-ester N/A Pharmaceutical intermediates
Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate 27383-93-3 C₁₀H₈ClNO₃ 225.63 5-Cl, 2-ester 320.5 Agrochemical precursors
Ethyl 5-fluoroindole-2-carboxylate N/A C₁₁H₁₀FNO₂ 207.20 Indole core, 5-F, 2-ester N/A Kinase inhibitor scaffolds
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol N/A C₇H₆BFO₂ 167.93 Boron-containing ring N/A Proteasome inhibition

Biological Activity

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationship (SAR) based on recent scientific findings.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a fluorine atom and an ethyl ester group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class, including this compound, exhibit notable antimicrobial properties . Studies have shown that derivatives can inhibit the growth of various pathogens:

  • Minimum Inhibitory Concentrations (MIC) : The MIC values for related benzoxazole compounds have been reported as low as ≤ 1 μM against Mycobacterium tuberculosis .
  • Activity Against Bacteria and Fungi : The compound has demonstrated effectiveness against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as yeast strains like Pichia pastoris .

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines:

  • Cell Lines Tested : this compound has shown cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells .
  • IC50 Values : Compounds in this class have exhibited IC50 values ranging from 3.79 to 10.78 µM in different assays, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and metabolic pathways:

  • Inhibition of Enzymes : The compound acts as an inhibitor of MtbIMPDH2, crucial for guanine nucleotide biosynthesis in Mycobacterium tuberculosis .
  • Interference with Cancer Cell Metabolism : It disrupts metabolic processes in cancer cells, leading to apoptosis and reduced proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

CompoundSubstituentBiological ActivityIC50 (µM)
Ethyl 5-fluoroFluorineAntimicrobial, AnticancerVaries by target
Ethyl 5-chloroChlorineDifferent activity profileHigher than fluorine
Ethyl 5-bromoBromineUsed in other medicinal applicationsVaries

The presence of the fluorine atom significantly influences both the chemical reactivity and the biological activity compared to its chloro and bromo analogs .

Case Studies

Several studies have focused on the biological evaluation of benzoxazole derivatives:

  • Antimicrobial Screening : A study evaluated various derivatives against E. coli and found that those with electron-donating groups exhibited higher antibacterial activity .
  • Anticancer Efficacy : Another investigation assessed several benzoxazole compounds for their cytotoxic effects on MCF-7 cells, revealing that modifications at specific positions on the benzoxazole ring enhanced potency .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors. A representative approach includes:

  • Step 1 : Condensation of 5-fluoro-2-hydroxybenzoic acid derivatives with ethyl chlorooxoacetate under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Cyclization via thermal or catalytic methods to form the benzoxazole ring. For analogous compounds like ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, cyclization is achieved at 120–140°C in toluene with catalytic p-toluenesulfonic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Table 1 : Comparison of Reaction Conditions for Analogous Benzoxazole Derivatives

PrecursorSolventCatalystTemp (°C)Yield (%)Reference
5-Chloro-2-hydroxybenzoic acidToluenep-TsOH13078
5-Fluoro-2-aminophenolDMFK₂CO₃11065

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and benzoxazole ring protons (e.g., aromatic F coupling in ¹⁹F NMR).
  • IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-O-C (benzoxazole, ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺. For ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, m/z = 242.02 (calc. 242.01) .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL ) resolves bond lengths and angles, critical for structural validation.

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., onset at >200°C for similar esters ).
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25°C/40°C, monitoring degradation via HPLC.
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV/visible light chambers.

Advanced Research Questions

Q. How are contradictions in crystallographic data resolved during structure elucidation?

Methodological Answer:

  • Validation Tools : Use SHELXL for refinement and PLATON for symmetry checks. Discrepancies in R-factors or bond lengths may indicate twinning or disorder.
  • Cross-Validation : Compare X-ray data with DFT-optimized geometries (e.g., Gaussian09) to validate electronic environments.
  • Case Example : For ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, hydrogen bonding discrepancies were resolved via Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO).
  • Molecular Electrostatic Potential (MEP) : Identifies electrophilic sites (e.g., carbonyl carbon) and nucleophilic regions (benzoxazole N/O).
  • Docking Studies : For pharmaceutical analogs (e.g., fluorinated indole derivatives ), simulate binding affinities to target enzymes.

Q. How can reaction conditions be optimized to minimize by-products during scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent polarity, catalyst loading).
  • In-situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust stoichiometry dynamically.
  • Case Study : For ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate, reducing by-products required controlled addition of NaH at 0°C .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points for analogous compounds.
    • Resolution : Verify purity via HPLC and DSC. For instance, ethyl 5-chlorobenzo[d]oxazole-2-carboxylate showed mp 181–184°C in one study but 178–180°C in another due to polymorphic variations.

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